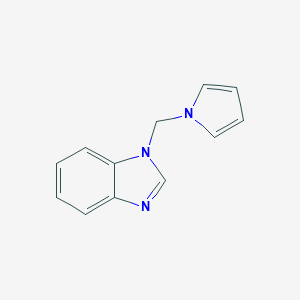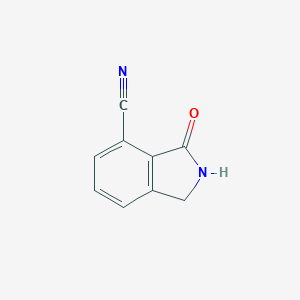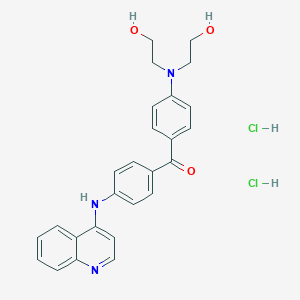
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride, also known as BHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been found to have antimicrobial properties and has shown potential in the treatment of bacterial and viral infections.
Wirkmechanismus
The mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have antioxidant properties and has been found to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its stability, which makes it suitable for long-term storage and use in experiments. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is also soluble in water, which makes it easy to dissolve and use in experiments. However, one of the limitations of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its toxicity, which can limit its use in certain experiments. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. One area of research is the development of more efficient synthesis methods for (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. This information could help to further elucidate the mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride and identify potential therapeutic targets. Additionally, further research is needed to investigate the potential use of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride in the treatment of neurodegenerative diseases and viral and bacterial infections.
Synthesemethoden
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can be synthesized using various methods. One of the most common methods is the reaction of 4-(4-aminophenyl)quinoline with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride dihydrochloride.
Eigenschaften
CAS-Nummer |
133041-52-8 |
|---|---|
Produktname |
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride |
Molekularformel |
C26H27Cl2N3O3 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;dihydrochloride |
InChI |
InChI=1S/C26H25N3O3.2ClH/c30-17-15-29(16-18-31)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,30-31H,15-18H2,(H,27,28);2*1H |
InChI-Schlüssel |
BPDRVDYHPQHPIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Andere CAS-Nummern |
133041-52-8 |
Synonyme |
[4-(bis(2-hydroxyethyl)amino)phenyl]-[4-(quinolin-4-ylamino)phenyl]met hanone dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



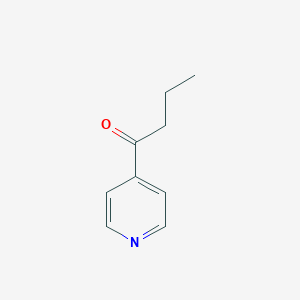
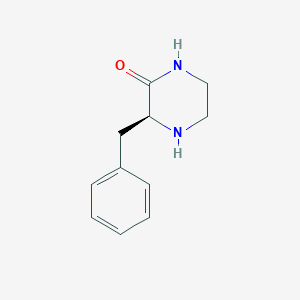
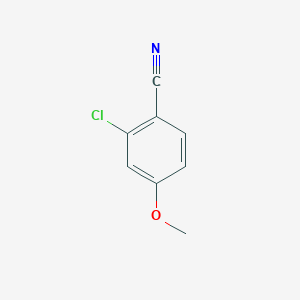
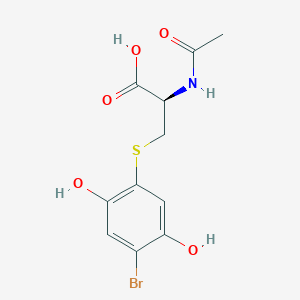
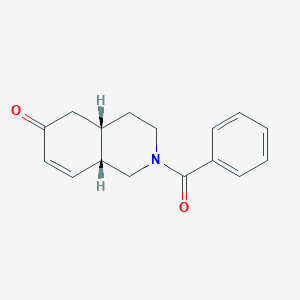
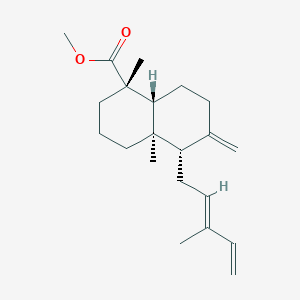
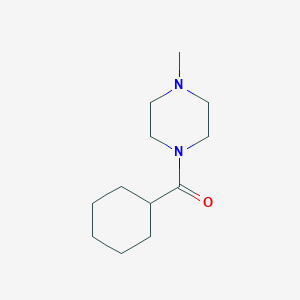
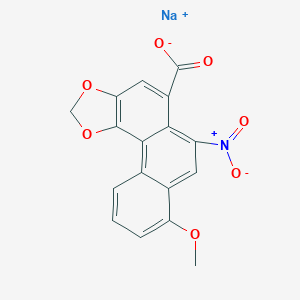
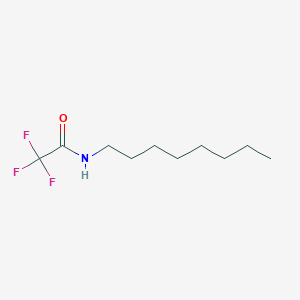
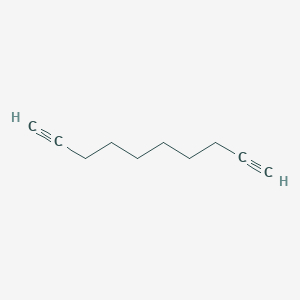
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

